molecular formula C18H21NO2 B8628027 (2-benzylphenyl) N,N-diethylcarbamate

(2-benzylphenyl) N,N-diethylcarbamate

Cat. No.: B8628027
M. Wt: 283.4 g/mol
InChI Key: VVTMHWVPCGENAG-UHFFFAOYSA-N
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Description

(2-Benzylphenyl) N,N-diethylcarbamate is a synthetic carbamate derivative with structural and functional similarities to acetylcholinesterase (AChE) inhibitors like rivastigmine. Its core structure features a benzyl-substituted phenyl ring linked to a diethylcarbamate group, which enhances its ability to interact with the catalytic sites of AChE. Computational studies highlight its binding affinity (-9.0 to -7.3 kcal/mol) to key residues in AChE, such as Tyr123, Tyr336, and Trp285, positioning it as a candidate for Alzheimer’s disease (AD) therapy . Its favorable blood-brain barrier (BBB) permeability and compliance with Lipinski’s Rule of Five further underscore its drug-likeness .

Properties

Molecular Formula

C18H21NO2

Molecular Weight

283.4 g/mol

IUPAC Name

(2-benzylphenyl) N,N-diethylcarbamate

InChI

InChI=1S/C18H21NO2/c1-3-19(4-2)18(20)21-17-13-9-8-12-16(17)14-15-10-6-5-7-11-15/h5-13H,3-4,14H2,1-2H3

InChI Key

VVTMHWVPCGENAG-UHFFFAOYSA-N

Canonical SMILES

CCN(CC)C(=O)OC1=CC=CC=C1CC2=CC=CC=C2

Origin of Product

United States

Comparison with Similar Compounds

Structural and Functional Comparison with Rivastigmine Analogues

Rivastigmine analogues share a carbamate moiety critical for AChE inhibition. (2-Benzylphenyl) N,N-diethylcarbamate (compound 10989924 ) exhibits superior docking affinity (-9.0 kcal/mol) compared to rivastigmine (-6.4 kcal/mol) due to enhanced interactions with AChE’s peripheral anionic site (PAS) and catalytic anionic site (CAS) (Table 1) .

Table 1: Comparison of Rivastigmine Analogues

Compound Binding Affinity (kcal/mol) Key Interacting Residues BBB Permeability
Rivastigmine -6.4 Trp285, Tyr337 Moderate
10989924 (Target Compound) -9.0 Tyr123, Tyr336, Phe337, Trp285 High
74817986 -8.7 Tyr341, Trp86 High
46898202 -8.5 Tyr72, His447 Moderate

Structural modifications, such as the benzylphenyl group in 10989924 , improve hydrophobic interactions with aromatic residues in AChE, while the diethylcarbamate group stabilizes the enzyme-inhibitor complex via hydrogen bonding .

Comparison with Tacrine-Based AChE Inhibitors

Tacrine, a first-generation AChE inhibitor, binds to CAS residues (Trp85, Gly119) but suffers from hepatotoxicity. Tacrine analogues like 4-amino-2-styrylquinoline exhibit broader residue interactions (Tyr123, Trp85, Gly119) but lower BBB permeability (Table 2) .

Table 2: Tacrine Analogues vs. Target Compound

Compound Binding Affinity (kcal/mol) Key Interactions Toxicity Profile
Tacrine -9.0 Trp85, Gly119, Tyr337 High (hepatic)
4-Amino-2-styrylquinoline -8.8 Tyr123, Trp85, Phe337 Moderate
10989924 -9.0 Tyr123, Tyr336, Phe337 Low (predicted)

The absence of a primary amine group in 10989924 may mitigate oxidative stress-related side effects associated with tacrine derivatives .

Comparison with Phytochemical Inhibitors

Bisdemethoxycurcumin, a phytochemical AChE inhibitor, binds to Trp285 and His446 but lacks the carbamate group, resulting in weaker binding (-8.3 kcal/mol) and poor pharmacokinetics. In contrast, this compound’s carbamate group enables covalent binding to AChE’s serine residue, prolonging inhibition .

Role of N,N-Diethylcarbamate in Diverse Therapeutic Contexts

The N,N-diethylcarbamate scaffold enhances bioactivity across therapeutic areas:

  • HER2 Inhibition : Pyrazole-aurone hybrids with this group show HER2 receptor binding via hydrophobic and π-π stacking interactions .
  • Synthetic Versatility : Substitutions on the phenyl ring (e.g., halogenation in O-3-chlorophenyl N,N-diethylcarbamate ) modulate electronic properties and yield derivatives with varied biological activities .

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